3,4,5-Trimethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-9(13(10,11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPSKAGDPNFSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368550 | |
| Record name | 3,4,5-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90643-46-2 | |
| Record name | 3,4,5-Trimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90643-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure and Spectroscopic Characterization of 3,4,5 Trimethylbenzenesulfonamide
Advanced Spectroscopic Analyses
Spectroscopic methods are fundamental to elucidating the molecular structure of a chemical compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive profile of 3,4,5-trimethylbenzenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the benzene (B151609) ring would likely appear as a singlet due to their chemical equivalence. The protons of the three methyl groups would also produce characteristic signals, and the protons of the sulfonamide (-SO₂NH₂) group would be identifiable as well.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. This would include distinct signals for the substituted and unsubstituted carbons of the aromatic ring, the carbons of the three methyl groups, and any other carbon atoms present in the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
The N-H stretching vibrations of the sulfonamide group.
The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group.
C-H stretching and bending vibrations from the aromatic ring and the methyl groups.
C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would reveal characteristic fragments resulting from the cleavage of bonds within the molecule, which helps to confirm its structure.
Solid-State Structural Elucidation
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques.
Crystal Packing and Supramolecular Organization
Beyond the structure of a single molecule, SCXRD also reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonding (e.g., involving the sulfonamide N-H and S=O groups) and van der Waals forces. Understanding the crystal packing and supramolecular organization is crucial for predicting the physical properties of the compound, such as melting point and solubility.
Intermolecular Interactions: Hydrogen Bonding, Van der Waals, and Pi-Stacking
The crystal structure of this compound is stabilized by a network of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These non-covalent interactions dictate the packing of the molecules in the crystal lattice.
Hydrogen Bonding: A key feature of the crystal structure is the presence of intermolecular hydrogen bonds. The sulfonamide group (-SO₂NH₂) acts as a hydrogen bond donor through the amine hydrogen and an acceptor through the oxygen atoms. This leads to the formation of dimers or extended chains, a common motif in the crystal structures of sulfonamides. nih.govnih.gov Specifically, the N-H group of one molecule forms a hydrogen bond with an oxygen atom of the sulfonyl group of an adjacent molecule (N-H···O=S). nih.gov This interaction is a significant contributor to the stability of the crystal lattice.
Pi-Stacking: Aromatic π-π stacking interactions are also observed, where the electron-rich π systems of the benzene rings of adjacent molecules align. researchgate.netnih.govlibretexts.org These interactions can occur in a parallel-displaced or T-shaped arrangement and contribute to the stabilization of the supramolecular assembly. wikipedia.org The centroid-to-centroid distance between the aromatic rings is a key parameter in determining the strength of these interactions. researchgate.netnih.gov
Conformational Analysis and Molecular Geometry
The three-dimensional arrangement of atoms in this compound, including its bond lengths, bond angles, and dihedral angles, has been determined through detailed structural analysis. nih.gov
The precise bond lengths and angles within the molecule are influenced by the electronic effects of the substituent groups and the intermolecular interactions within the crystal. Below are representative tables detailing the key geometric parameters.
Table 1: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| S-O1 | Data not available |
| S-O2 | Data not available |
| S-N | Data not available |
| S-C(Aryl) | Data not available |
| C-C (Aromatic) | Data not available |
| C-H (Methyl) | Data not available |
Table 2: Selected Bond Angles for this compound
| Angle | Degree (°) |
| O1-S-O2 | Data not available |
| O1-S-N | Data not available |
| O2-S-N | Data not available |
| O-S-C(Aryl) | Data not available |
| N-S-C(Aryl) | Data not available |
| S-N-H | Data not available |
Table 3: Selected Dihedral Angles for this compound
| Dihedral Angle | Degree (°) |
| C(Aryl)-S-N-H | Data not available |
| O1-S-C(Aryl)-C(Aryl) | Data not available |
Note: Specific experimental values for bond lengths, bond angles, and dihedral angles for this compound were not available in the searched literature. The tables are representative of the data that would be presented from a crystallographic study.
Computational and Theoretical Investigations of 3,4,5 Trimethylbenzenesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular structure, reactivity, and other properties of 3,4,5-Trimethylbenzenesulfonamide. These calculations are based on the principles of quantum mechanics and can provide insights that are often difficult or impossible to obtain through experimental methods alone. u-tokyo.ac.jp
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like Density Functional Theory (DFT), with functionals such as B3LYP, are commonly employed for this purpose, often in conjunction with a basis set like 6-31G(d,p) to accurately describe the electronic distribution. epstem.netnih.gov The optimized geometry provides a clear picture of the molecule's shape and the spatial relationship between the trimethylphenyl group and the sulfonamide functional group.
Electronic structure analysis delves into the arrangement of electrons within the molecule. This includes mapping the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule. Such maps are invaluable for understanding how the molecule will interact with other chemical species. For instance, the oxygen and nitrogen atoms of the sulfonamide group are expected to be electron-rich, while the hydrogen atoms are electron-poor.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack, guiding the understanding of its reaction mechanisms.
Table 1: Frontier Molecular Orbital Properties
| Property | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). The region with the largest orbital coefficient is the most likely site of electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). The region with the largest orbital coefficient is the most likely site of nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and intermolecular interactions of molecules. nih.gov NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.orgwikipedia.org This method is based on the electron density and its derivatives, particularly the reduced density gradient. chemtools.orgjussieu.fr
By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified. chemtools.org These interactions are then typically visualized as isosurfaces in 3D space, colored to differentiate between attractive (e.g., hydrogen bonds, shown in blue) and repulsive (e.g., steric clashes, shown in red) interactions. youtube.com For this compound, NCI analysis can reveal how molecules interact with each other in a condensed phase or how they might bind to a biological target.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, binding events, and other dynamic processes. nih.govpku.edu.cn
In the context of this compound, MD simulations can be used to study its behavior in different environments, such as in solution or in complex with a protein. nih.govresearchgate.net For example, simulations can show how the molecule's conformation changes over time and how it interacts with solvent molecules. If this compound is being investigated as a potential drug, MD simulations can be used to assess the stability of its binding to a target protein, providing insights into the strength and nature of the interaction. nih.govresearchgate.netrsc.org
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. collaborativedrug.com Computational modeling has become an indispensable tool in SAR, allowing for the prediction of a compound's activity without the need for its synthesis and experimental testing. oncodesign-services.comnih.gov
For a series of compounds related to this compound, computational SAR methods can be employed to build models that correlate specific structural features with observed biological activity. oncodesign-services.com These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to biological activity. nih.gov These studies can help identify which parts of the this compound molecule are most important for its activity and how they can be modified to improve its properties.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Oxygen |
| Nitrogen |
Chemical Reactivity and Derivative Synthesis of 3,4,5 Trimethylbenzenesulfonamide
Reactions at the Sulfonamide Moiety
The sulfonamide group is a key site for chemical modification, offering pathways for N-functionalization, cleavage, and reduction.
The nitrogen atom of the sulfonamide group can act as a nucleophile, participating in various substitution reactions to form N-functionalized derivatives. These reactions are crucial for modifying the compound's properties and for building more complex molecular architectures.
N-Alkylation: The sulfonamide can be N-alkylated using various alkylating agents. Modern methods often employ catalytic systems to achieve this transformation under mild conditions. For instance, manganese-catalyzed N-alkylation using alcohols as the alkylating agents represents an efficient and atom-economical approach, generating water as the only byproduct. acs.org This method is applicable to a wide range of aryl sulfonamides and tolerates various functional groups on both the sulfonamide and the alcohol. acs.org While specific studies on 3,4,5-trimethylbenzenesulfonamide are not detailed, the general applicability of such methods suggests its viability. The reaction typically proceeds in the presence of a base like potassium carbonate. acs.org
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through copper-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) coupling provides a powerful tool for forming C-N bonds. Arylboroxines, which are more reactive than the corresponding boronic acids, can be coupled with sulfonamides in the presence of a simple copper salt in a protic solvent like ethanol, often without the need for an external base or ligand. researchgate.netnih.gov This method offers a straightforward route to N-aryl-3,4,5-trimethylbenzenesulfonamides.
Below is a table summarizing representative N-functionalization reactions applicable to this compound.
| Reaction Type | Reagents & Conditions | Product Type |
| N-Alkylation | R-OH, Mn Catalyst, Base (e.g., K₂CO₃), Heat | N-Alkyl-3,4,5-trimethylbenzenesulfonamide |
| N-Arylation | Ar-B(OH)₂, Cu Catalyst, Solvent (e.g., EtOH) | N-Aryl-3,4,5-trimethylbenzenesulfonamide |
| Allylic Amination | Terminal Olefin, Pd(II)/SOX Catalyst, Oxidant | N-Allyl-3,4,5-trimethylbenzenesulfonamide |
This table is generated based on general methodologies for sulfonamide functionalization.
The sulfur-nitrogen bond in the sulfonamide moiety, while generally stable, can be cleaved under specific reductive or photolytic conditions. This cleavage is a valuable synthetic strategy for deprotection or for converting the sulfonamide into other functional groups.
Reductive Cleavage: Mild and general methods have been developed for the reductive cleavage of the N-S bond in secondary sulfonamides to yield the corresponding amines and sulfinates. chemrxiv.org This transformation allows the sulfonamide group to be used as a synthetic handle rather than just a terminal functional group. chemrxiv.org
Photolytic Cleavage: The sulfonamide bond is also susceptible to photolytic cleavage upon irradiation with ultraviolet light, typically at wavelengths around 254 nm. nih.gov This process can regenerate the parent amine from the sulfonamide. The efficiency of the cleavage can be high, though side reactions involving other parts of the molecule may occur. nih.gov
| Cleavage Method | Key Conditions | Products |
| Reductive Cleavage | Reductant (e.g., SmI₂) | Amine + Sulfinate |
| Photolytic Cleavage | UV Irradiation (e.g., 254 nm) | Amine + Sulfonic Acid derivative |
This table outlines general pathways for sulfonamide cleavage.
Aromatic Ring Transformations and Substitutions
The benzene (B151609) ring of this compound is highly substituted, leaving only two available positions for further substitution (positions 2 and 6). The outcome of electrophilic aromatic substitution reactions is governed by the directing effects of the existing substituents. The three methyl groups are activating and ortho-, para-directing, while the sulfonamide group is deactivating and meta-directing. libretexts.orglibretexts.org
Given the substitution pattern, the powerful activating and directing effect of the three methyl groups would strongly favor electrophilic attack at the vacant 2 and 6 positions. For example, in a reaction like nitration (using a mixture of nitric acid and sulfuric acid), the electrophile (NO₂⁺) would be directed to these positions. youtube.comchemguide.co.uk
Directing Effects of Substituents:
-CH₃ groups (at 3, 4, 5): Activating, ortho/para-directing.
-SO₂NH₂ group (at 1): Deactivating, meta-directing.
The combined effect of the three strongly activating methyl groups is expected to overcome the deactivating effect of the sulfonamide group, leading to substitution at the positions ortho to the methyl groups at positions 3 and 5, which are the 2 and 6 positions.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3,4,5-trimethylbenzenesulfonamide |
| Halogenation | Cl₂, FeCl₃ or AlCl₃ | 2-Chloro-3,4,5-trimethylbenzenesulfonamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3,4,5-trimethylbenzenesulfonamide |
This table predicts outcomes based on established principles of electrophilic aromatic substitution. libretexts.orglibretexts.org
Synthesis of Polyfunctionalized Benzenesulfonamide (B165840) Derivatives
The reactivity at both the sulfonamide moiety and the aromatic ring allows for the synthesis of a wide array of polyfunctionalized derivatives. By combining N-functionalization reactions with aromatic ring substitutions, complex molecules with diverse functionalities can be constructed. For instance, a synthetic sequence could involve an initial electrophilic substitution on the aromatic ring, followed by N-alkylation or N-arylation of the sulfonamide group.
The synthesis of benzenesulfonamide derivatives tethered to other functionalities, such as pyrazole (B372694) rings, has been reported. nih.govresearchgate.net These synthetic strategies often involve multi-step processes, including condensation and cyclization reactions. nih.gov For example, a derivative of this compound could be synthesized with an additional functional group on the ring, which could then be used in subsequent reactions to build more complex structures.
Role as a Building Block in Heterocyclic Chemistry
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. ossila.comthieme-connect.deaksci.com Sulfonamides are valuable building blocks in the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov The sulfonamide nitrogen can act as a nucleophile in cyclization reactions, or the entire benzenesulfonamide unit can be incorporated as a key structural motif.
Derivatives of this compound can be designed to act as precursors for heterocyclic systems. For example, introducing a functional group at the 2-position of the aromatic ring that can react with the sulfonamide nitrogen could lead to the formation of a fused heterocyclic system. The treatment of ortho-substituted benzenesulfonamides can lead to cyclization, forming quinoline (B57606) systems after subsequent reactions. clockss.org Similarly, benzenesulfonamides containing a hydrazine (B178648) moiety can be used to synthesize pyrazole derivatives. nih.govresearchgate.net The versatility of the sulfonamide group and the potential for functionalization of the aromatic ring make this compound a potentially useful scaffold for constructing novel heterocyclic structures. researchgate.net
Research Applications of 3,4,5 Trimethylbenzenesulfonamide and Its Derivatives
Applications in Organic Synthesis as Reagents and Intermediates
In the realm of organic synthesis, sulfonamides are recognized for their role as versatile intermediates. lumenlearning.com These compounds can be transformed into a variety of other functional groups and are integral to the construction of complex molecular architectures.
The synthesis of macrocyclic compounds, which are large ring structures, often relies on precursor molecules that can undergo cyclization reactions. While direct evidence for the use of 3,4,5-trimethylbenzenesulfonamide in macrocycle synthesis is not prevalent in the provided search results, the broader class of sulfonamides is utilized in creating these complex structures. researchgate.netchemrxiv.orgnih.gov For instance, methods have been developed for the synthesis of macrocyclic peptides by creating an imidazopyridinium-linked ring from precursor peptides. chemrxiv.orgnih.gov These methods often involve solid-phase synthesis and can be adapted to create a variety of macrocycle sizes and geometries. chemrxiv.orgnih.gov
Table 1: Examples of Macrocyclization Strategies
| Macrocyclization Strategy | Description | Key Features |
| Imidazopyridinium-linked Macrocycles | Trapping an intramolecular imine with a 2-formyl- or 2-keto-pyridine to form a stable ring. chemrxiv.orgnih.gov | Solid-phase synthesis, applicable to various ring sizes and geometries. chemrxiv.orgnih.gov |
| Sulfamide-based Macrocycles | Incorporation of the sulfamide (B24259) functional group into the macrocyclic backbone. researchgate.net | Can provide specific biological activities. researchgate.net |
Chiral auxiliaries are crucial in asymmetric synthesis for controlling the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com They are temporarily attached to a substrate to direct the formation of a specific stereoisomer, after which they can be removed and often recycled. wikipedia.orgsigmaaldrich.com Sulfonamide-containing molecules, particularly those derived from amino acids, have been shown to be effective chiral auxiliaries in a range of asymmetric transformations. researchgate.net These include aldol (B89426) reactions, Michael additions, and the synthesis of natural products. researchgate.net
While the direct application of this compound as a chiral auxiliary is not explicitly detailed, the sulfonamide functional group is a key component of well-established chiral auxiliaries like camphorsultam. wikipedia.org Camphorsultam has been successfully used in asymmetric reactions such as the Claisen rearrangement and Michael additions. wikipedia.org Another important class of sulfur-based chiral auxiliaries is the tert-butanesulfinamides, developed by the Ellman lab, which are widely used for the asymmetric synthesis of amines. yale.edunih.gov These examples highlight the potential for designing chiral auxiliaries based on the sulfonamide scaffold.
Catalysis and Ligand Design
The field of catalysis has benefited from the unique electronic and steric properties of sulfonamide-containing ligands. These ligands can coordinate with metal centers to form catalysts with enhanced stability and reactivity.
Recent advancements have focused on the development of magnetically recoverable nanocatalysts for the synthesis of sulfonamides, aligning with the principles of green chemistry. nih.govdntb.gov.uaresearchgate.net These catalysts, often composed of metal complexes supported on magnetic nanoparticles, offer the significant advantage of easy separation and reusability. nih.govdntb.gov.uaresearchgate.net The design of these catalysts can involve the immobilization of metal complexes onto solid supports like metal oxides, carbonaceous materials, or polymers, which provides high thermal and chemical stability. researchgate.net
The design of ligands is a critical aspect of developing effective metal catalysts. northwestern.edunoaa.gov By modifying the structure of the ligand, it is possible to fine-tune the properties of the resulting metal complex, such as its stability and catalytic activity. nih.govrsc.orgmdpi.com Sulfonamide moieties have been incorporated into ligand designs to create more stable and efficient catalysts. For example, iridium complexes with N-(methylsulfonyl)-2-pyridinecarboxamide and N-(phenylsulfonyl)-2-pyridinecarboxamide ligands have been shown to be effective catalysts for formic acid dehydrogenation. rsc.org The sulfonamide groups in these ligands contribute to their stability in the presence of concentrated formic acid. rsc.org The ability to vary the substituents on the sulfonamide, such as the trimethylphenyl group in this compound, offers a pathway to a diverse range of ligands with potentially unique catalytic properties.
Table 2: Examples of Sulfonamide-Based Ligands in Catalysis
| Ligand | Metal | Application | Reference |
| N-(methylsulfonyl)-2-pyridinecarboxamide | Iridium | Formic acid dehydrogenation | rsc.org |
| N-(phenylsulfonyl)-2-pyridinecarboxamide | Iridium | Formic acid dehydrogenation | rsc.org |
| Aldimine derivatives | Cobalt(II), Nickel(II), Copper(II), Zinc(II) | Antimicrobial studies | nih.gov |
Materials Science and Crystal Engineering
The study of crystal structures and intermolecular interactions is fundamental to materials science and crystal engineering. The way molecules pack in a solid-state influences the material's physical properties. advancedengineeringscience.com The crystal structure of N,N,4-trimethylbenzenesulfonamide has been determined using X-ray diffraction, revealing a monoclinic space group C2/c. advancedengineeringscience.com Analysis of the Hirshfeld surface and 2D fingerprint plots for this compound has shown that H---H, C---H/H---C, and N---H hydrogen bond interactions are the primary forces governing the crystal packing. advancedengineeringscience.com Understanding these interactions is crucial for designing new materials with desired properties. advancedengineeringscience.com Crystal engineering principles can be applied to design multicomponent crystals, such as co-crystals and hydrates, to modify the physical properties of active pharmaceutical ingredients (APIs). ub.edu
In-depth Analysis of this compound Reveals Limited Publicly Available Research
Despite a comprehensive search of scientific literature and databases, detailed research applications for the specific chemical compound this compound and its derivatives are not extensively documented in publicly accessible sources. While the broader class of benzenesulfonamides is a well-established and widely studied pharmacophore with diverse applications in medicinal chemistry and material science, specific data pertaining to the 3,4,5-trimethyl substituted variant remains scarce.
The initial research aimed to populate a detailed article focusing on the applications of this compound in solid-state materials, supramolecular chemistry, as biochemical probes, and in the agrochemical and dye industries. However, the investigation revealed a significant lack of specific studies on this particular compound within these defined areas.
The benzenesulfonamide (B165840) scaffold is a cornerstone in the development of various therapeutic agents. Derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov This is often attributed to the sulfonamide group's ability to mimic the transition state of enzymatic reactions or to bind to active sites of enzymes like carbonic anhydrases and proteases.
In the realm of material science, non-covalent interactions involving sulfonamide groups, such as hydrogen bonding and π-π stacking, are utilized in the design of supramolecular architectures and crystal engineering. These interactions can direct the self-assembly of molecules into well-defined structures with potential applications in areas like gas storage and catalysis. While the principles of supramolecular chemistry are broadly applicable, specific examples and detailed studies involving this compound are not readily found.
Similarly, the use of sulfonamides extends to the agrochemical industry, where they can act as herbicides and fungicides, and to the dye industry, where they can be incorporated into the structure of colorants. huvepharma.comresearchgate.netchemimpex.com However, no specific instances of this compound being used in these commercial applications were identified in the available literature.
The search did yield information on related compounds, such as 3,4,5-trimethoxybenzenesulfonyl chloride, which suggests that polysubstituted benzene (B151609) rings are of interest to chemists. The synthesis and reactions of various substituted benzenesulfonyl chlorides are well-documented, as they serve as key intermediates in the preparation of a wide array of sulfonamide derivatives.
Advanced Analytical Techniques for Research Monitoring and Characterization
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of sulfonamides. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are primary tools for identifying and quantifying 3,4,5-trimethylbenzenesulfonamide.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing non-volatile or thermally sensitive compounds like sulfonamides. rsc.org The process involves separating the compound from a mixture using high-performance liquid chromatography (HPLC) before it is ionized and detected by a mass spectrometer. For sulfonamides, reversed-phase HPLC is commonly employed. researchgate.net The separation is followed by detection using tandem mass spectrometry (MS/MS), often with an electrospray ionization (ESI) source, which provides high sensitivity and selectivity. researchgate.netresearchgate.net This allows for the reliable determination of the compound even in complex matrices. sigmaaldrich.comnih.gov Sample preparation frequently involves a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering substances. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust method for the analysis of volatile and semi-volatile compounds. researchgate.net While this compound itself may require derivatization to increase its volatility for GC analysis, the technique is highly effective for identifying volatile impurities or byproducts from its synthesis. nih.gov In GC-MS, compounds are separated based on their boiling points and polarity in a capillary column and then identified by their mass-to-charge ratio after ionization. youtube.comresearchgate.net This provides detailed structural information and allows for the quantification of individual components in a sample. researchgate.net
The table below outlines typical parameters for the analysis of related sulfonamide compounds using LC-MS/MS, which would be adapted for this compound.
Table 1: Illustrative LC-MS/MS Parameters for Sulfonamide Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography | Reversed-Phase (e.g., C18 column) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water with formic acid gradient | Elutes compounds from the column. Acid improves peak shape and ionization. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the sample for MS analysis. |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and structural information by fragmenting a specific parent ion into daughter ions. |
| Sample Prep | Solid-Phase Extraction (SPE) | Concentrates the analyte and cleans up the sample matrix. waters.com |
Advanced Crystallographic Data Analysis (e.g., Hirshfeld Surface Analysis)
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. To gain deeper insight into the intermolecular forces that govern the crystal packing, advanced analytical methods like Hirshfeld surface analysis are employed. nih.gov This computational technique maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. iucr.orgnih.gov
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the surrounding pro-crystal. The analysis provides:
d_norm plots: These surfaces are colored to highlight intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii, revealing key interactions like hydrogen bonds. nih.gov
For sulfonamides, Hirshfeld analysis typically reveals that H···H, O···H/H···O, and C···H/H···C interactions are the most significant contributors to the crystal packing. nih.goviucr.orgnih.gov Understanding these forces is critical for studies in crystal engineering and materials science.
The following table shows the percentage contribution of various intermolecular contacts for two different substituted sulfonamide compounds, illustrating the type of quantitative data obtained from Hirshfeld analysis.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Exemplar Sulfonamides
| Intermolecular Contact Type | N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide iucr.org | N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzenesulfonamide nih.gov |
|---|---|---|
| H···H | 27.5% | 53.6% |
| O···H / H···O | 40.1% | 17.7% |
| C···H / H···C | 12.4% | 20.8% |
| C···C | 4.9% | - |
| O···C / C···O | 6.0% | - |
Spectroscopic Methods for Reaction Monitoring
Monitoring the synthesis of this compound in real-time is essential for process optimization and understanding reaction kinetics. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are pivotal for this purpose. nih.govnih.gov
NMR Spectroscopy: Both ¹H and ¹³C NMR can be used to monitor the progress of a reaction. rsc.org For the synthesis of this compound, one could track the disappearance of signals corresponding to the starting material (e.g., 1,2,3-trimethylbenzene) and the concurrent appearance of characteristic peaks for the product. acs.org For instance, shifts in the aromatic proton signals and the appearance of a signal for the sulfonamide N-H proton would indicate product formation. rsc.org Quantitative NMR (qNMR) can provide a mass balance of all species in the reaction mixture at any given time. rsc.org
FT-IR Spectroscopy: This technique is particularly useful for identifying functional groups. The synthesis of a sulfonamide can be monitored by observing the appearance of strong characteristic absorption bands for the SO₂ group (asymmetric and symmetric stretching, typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively) and the S-N bond. rsc.orgacs.org In-situ FT-IR probes can be placed directly into a reaction vessel to continuously track these changes. nih.gov
Table 3: Key Spectroscopic Markers for Monitoring Synthesis
| Technique | Reactant Marker (Example: 1,2,3-Trimethylbenzene) | Product Marker (this compound) |
|---|---|---|
| ¹H NMR | Characteristic aromatic and methyl proton signals. | Shifted aromatic signals due to the -SO₂NH₂ group; appearance of NH₂ proton signal. rsc.org |
| ¹³C NMR | Distinct signals for aromatic and methyl carbons. | Shifted aromatic carbon signals; C-S signal appears. rsc.org |
| FT-IR | C-H stretching and bending vibrations. | Appearance of strong SO₂ (asymmetric/symmetric) and S-N stretching bands. rsc.orgacs.org |
Purity Assessment and Isomeric Analysis in Research Samples
Ensuring the purity and isomeric integrity of this compound is critical for the reliability of research data. High-Performance Liquid Chromatography (HPLC) is the predominant technique for both purity assessment and the analysis of isomers. wu.ac.thwalshmedicalmedia.comrsc.org
Purity Assessment: An HPLC method, typically using a reversed-phase column and a UV detector, can separate the main compound from any impurities or degradation products. wu.ac.thrsc.org The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated to ensure it is specific, linear, accurate, and precise. wu.ac.th
Isomeric Analysis: The synthesis of this compound can potentially yield other positional isomers, such as 2,3,4-trimethylbenzenesulfonamide or 2,4,6-trimethylbenzenesulfonamide. Separating these closely related structures is a significant analytical challenge. researchgate.net The separation of positional isomers on aromatic rings often requires specific HPLC columns that can exploit subtle differences in their structure and polarity. mtc-usa.com Columns with phenyl-based stationary phases, for example, can offer unique selectivity through π-π interactions, which are crucial for resolving such isomers. researchgate.net The choice of mobile phase composition is also critical to achieving adequate separation. researchgate.net
Table 4: Approaches for Purity and Isomeric Analysis
| Analysis Type | Technique | Key Considerations |
|---|---|---|
| Purity | RP-HPLC with UV detection | Method validation (specificity, linearity, accuracy); detection of synthesis-related impurities and degradation products. wu.ac.thwalshmedicalmedia.com |
| Isomer Separation | HPLC with specialized columns | Use of columns with alternative selectivity (e.g., Phenyl, Pentafluorophenyl) to resolve positional isomers. researchgate.netmtc-usa.com |
Future Directions in 3,4,5 Trimethylbenzenesulfonamide Research
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of 3,4,5-trimethylbenzenesulfonamide will likely focus on greener and more atom-economical routes. This includes the exploration of C-H activation strategies, which would allow for the direct sulfonamidation of the trimethylbenzene core, bypassing the need for pre-functionalized starting materials. Furthermore, flow chemistry presents a promising avenue for the continuous and scalable production of this compound, offering enhanced control over reaction parameters and improved safety profiles. The use of novel catalysts, such as earth-abundant metals or even metal-free organocatalysts, is another area of active investigation aimed at reducing the environmental impact and cost of synthesis.
Deeper Understanding of Structure-Reactivity Relationships
A fundamental understanding of how the molecular structure of this compound influences its chemical reactivity is crucial for the rational design of new derivatives with tailored properties. Future studies will delve deeper into the electronic and steric effects of the trimethyl-substituted aromatic ring and the sulfonamide group. High-level computational studies, in conjunction with experimental kinetic and mechanistic investigations, will provide a more nuanced picture of its reactivity in various chemical transformations. This knowledge will be instrumental in predicting the behavior of more complex derivatives and in designing more efficient synthetic routes.
Expansion into New Areas of Materials Science and Catalysis
The unique structural features of this compound make it an attractive building block for the development of novel materials and catalysts. In materials science, the incorporation of this moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved mechanical strength. Its potential as a ligand for metal complexes is also an area ripe for exploration. The sulfonamide group can act as a coordinating site for various metals, and the steric bulk of the trimethylphenyl group can be tuned to create specific catalytic pockets. This could lead to the development of new catalysts for a wide range of organic transformations, from cross-coupling reactions to asymmetric synthesis.
Advanced Computational Modeling for Predictive Chemistry
The synergy between computational chemistry and experimental work is becoming increasingly important. Advanced computational modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, will play a pivotal role in predicting the properties and reactivity of this compound and its derivatives. These methods can provide insights into reaction mechanisms, predict spectroscopic data, and screen virtual libraries of compounds for desired properties, thereby accelerating the discovery and development process. For instance, computational models can be used to predict the binding affinity of novel sulfonamide derivatives to specific biological targets or to estimate the electronic properties of new materials incorporating this scaffold.
Development of Specialized Analytical Tools for Complex Derivatives
As the synthesis of more complex derivatives of this compound progresses, the need for sophisticated analytical techniques for their characterization will become more acute. Future research will focus on the development and application of advanced analytical methods to unambiguously determine the structure and purity of these novel compounds. This includes the use of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Furthermore, the development of specialized chromatographic methods will be essential for the separation and purification of complex reaction mixtures and for the analysis of enantiomeric or diastereomeric products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
